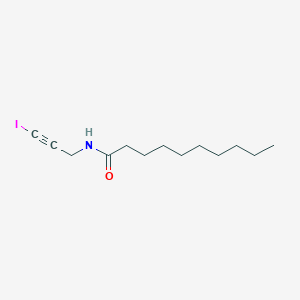
N-(3-Iodoprop-2-YN-1-YL)decanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Iodoprop-2-YN-1-YL)decanamide is a chemical compound known for its unique structure and properties It is characterized by the presence of an iodine atom attached to a propynyl group, which is further connected to a decanamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Iodoprop-2-YN-1-YL)decanamide typically involves the reaction of 3-iodoprop-2-yn-1-amine with decanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction conditions usually involve maintaining the temperature at around 0-5°C to ensure the stability of the reactants and the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
N-(3-Iodoprop-2-YN-1-YL)decanamide undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The propynyl group can undergo oxidation to form corresponding carbonyl compounds.
Reduction Reactions: The triple bond in the propynyl group can be reduced to form alkanes or alkenes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Hydrogen gas in the presence of palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
Substitution Reactions: Formation of azides, nitriles, and other substituted derivatives.
Oxidation Reactions: Formation of aldehydes, ketones, or carboxylic acids.
Reduction Reactions: Formation of alkanes or alkenes.
科学研究应用
N-(3-Iodoprop-2-YN-1-YL)decanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.
作用机制
The mechanism of action of N-(3-Iodoprop-2-YN-1-YL)decanamide involves its interaction with molecular targets through its reactive iodine and propynyl groups. These interactions can lead to the inhibition of enzymatic activities or the disruption of cellular processes. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
3-Iodoprop-2-yn-1-yl butylcarbamate: Known for its antifungal properties and used in various industrial applications.
3-Iodoprop-2-yn-1-yl phenylcarbamate: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
N-(3-Iodoprop-2-YN-1-YL)decanamide is unique due to its specific structure, which combines the reactivity of the propynyl group with the hydrophobic nature of the decanamide moiety. This combination allows for unique interactions with biological molecules and makes it a versatile compound in various fields of research.
属性
CAS 编号 |
62899-29-0 |
|---|---|
分子式 |
C13H22INO |
分子量 |
335.22 g/mol |
IUPAC 名称 |
N-(3-iodoprop-2-ynyl)decanamide |
InChI |
InChI=1S/C13H22INO/c1-2-3-4-5-6-7-8-10-13(16)15-12-9-11-14/h2-8,10,12H2,1H3,(H,15,16) |
InChI 键 |
NHGLDSLQTQXXTC-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCC(=O)NCC#CI |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


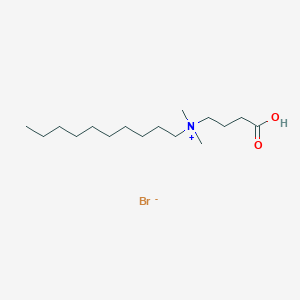
![10-Methyl-7-(propan-2-yl)-1,5-dioxaspiro[5.5]undecane](/img/structure/B14516100.png)
![3-[4-(Diethylamino)phenyl]quinoxalin-2(1H)-one](/img/structure/B14516109.png)
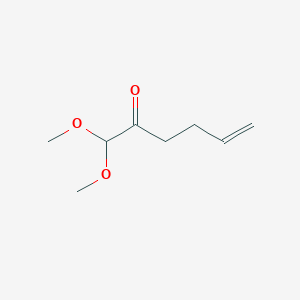

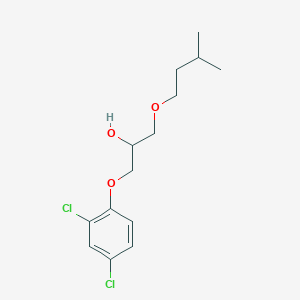
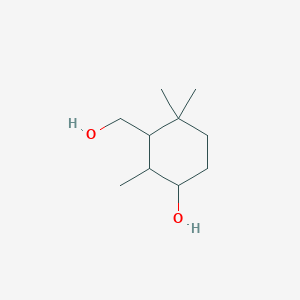
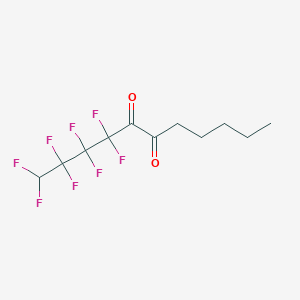
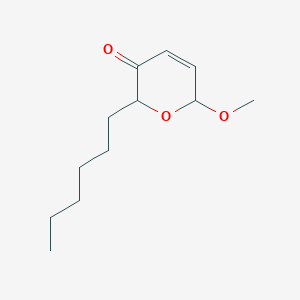
![N,N'-Bis[(6-ethoxy-1,3-benzothiazol-2-yl)]thiourea](/img/structure/B14516179.png)


![Benzene, 1-ethoxy-4-[2-(4-nitrophenyl)ethenyl]-](/img/structure/B14516201.png)

